H-SER-ASP-OH
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as semaglutide, act as a glucagon-like peptide-1 (glp-1) receptor agonist .
Mode of Action
It’s known that serine proteases, which include a serine residue in their active site, play a crucial role in various biological processes . They function by forming a covalent ES complex where serine reacts with the substrate . This reaction mechanism involves a catalytic triad of Ser, His, and Asp, where Ser participates in covalent modification, His acts as a proton acceptor (base), and Asp stabilizes His (and the active site) by electrostatic interactions .
Biochemical Pathways
It’s known that protein phosphorylation, a process that involves serine and aspartate residues, plays a critical role in the regulation of cellular biochemical pathways . This process controls the regulation of enzymes and metabolic pathways such as signal transduction, gene transcription and regulation, cellular differentiation, and proliferation .
Result of Action
It’s known that serine proteases, which include a serine residue in their active site, play a crucial role in various biological processes . They function by cleaving peptide bonds in proteins .
Action Environment
It’s important to note that the compound should be stored at -20°c for long-term storage .
Biochemical Analysis
Biochemical Properties
Ser-Asp interacts with a variety of enzymes, proteins, and other biomolecules. The serine component, with its hydroxyl group, can participate in hydrogen bonding, making it a key player in enzyme-substrate interactions . Aspartate, on the other hand, carries a negative charge at physiological pH, allowing it to interact with positively charged molecules and play a role in charge stabilization .
Cellular Effects
Ser-Asp can influence cell function in several ways. It can impact cell signaling pathways, particularly those involving protein phosphorylation. The hydroxyl group in serine is a common site for phosphorylation, a key mechanism in signal transduction . Aspartate, being an acidic amino acid, can influence gene expression and cellular metabolism by participating in various metabolic cycles .
Molecular Mechanism
The molecular mechanism of Ser-Asp’s action involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The serine component of Ser-Asp can act as a nucleophile in enzymatic reactions, while aspartate can serve as a catalytic base .
Metabolic Pathways
Ser-Asp is involved in several metabolic pathways. Serine is involved in the biosynthesis of proteins, nucleotides, and other metabolites. Aspartate is a key player in the citric acid cycle and the urea cycle . Both amino acids are integral to the metabolism of many cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Ser-Asp-OH can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry protocols. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. Key steps include:
Fmoc Protection: The amino group of serine is protected with an Fmoc group.
Coupling: The protected serine is coupled to aspartic acid using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
H-Ser-Asp-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carboxyl group of aspartic acid can be reduced to an alcohol.
Substitution: The amino group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of serine-derived ketones.
Reduction: Formation of aspartic acid-derived alcohols.
Substitution: Formation of N-substituted serine derivatives.
Scientific Research Applications
H-Ser-Asp-OH has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays
Comparison with Similar Compounds
Similar Compounds
H-Ser-Glu-OH: Similar to H-Ser-Asp-OH but contains glutamic acid instead of aspartic acid.
H-Thr-Asp-OH: Contains threonine instead of serine.
H-Ser-Asn-OH: Contains asparagine instead of aspartic acid.
Uniqueness
This compound is unique due to its specific combination of serine and aspartic acid, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxyl groups allows for versatile reactivity and interactions in biochemical processes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBDLMWICBSCY-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(CO)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2543-31-9 | |
Record name | Serylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some examples of biological activities exhibited by peptides containing the Ser-Asp sequence?
A1: Peptides containing the Ser-Asp sequence have been shown to exhibit a diverse range of biological activities, including:
- Immunomodulatory activity: Certain Ser-Asp-Lys peptides have demonstrated immunomodulatory effects. []
- Anti-allergic activity: The pentapeptide H-Ala-Asp-Ser-Asp-Gly-Lys-OH displayed potent inhibition against the production of immunoglobulin E (IgE) antibody and relaxed rabbit aorta smooth muscle contractions. []
- Inhibition of cell proliferation: The dansylated octapeptide Dns-Glu-Asp-Asp-Ser-Asp-Glu-Glu-Asn inhibited the proliferation rate of HL-60 cells. []
- Cytotoxic activity: The pentapeptide Phe-Phe-Ser-Asp-Lys, isolated from bovine κ-casein digested with trypsin, exhibited cytotoxic activity against various animal cells, including mouse spleen cells and Jurkat cells. []
- Inhibition of hematopoietic stem cell proliferation: N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP) inhibits the proliferation of hematopoietic stem cells. [, ]
- Anti-angiogenic activity: AcSDKP has been shown to have potent angiogenic activity. []
- Antifibrotic activity: AcSDKP acts as a potent antifibrotic agent and its levels are inversely correlated with cardiac collagen content. []
Q2: What role does the Ser-Asp sequence play in the activity of the adhesive protein of the Asian freshwater mussel, Limnoperna fortunei?
A3: The adhesive polydecapeptide of Limnoperna fortunei adhesive protein (Lffp) contains the Ser-Asp sequence within its repeating decapeptide unit (Lys-Pro-Thr-Gln-Tyr-Ser-Asp-Glu-Tyr-Lys). Research suggests that this decapeptide sequence, including the Ser-Asp motif, plays a crucial role in the protein's interaction with underwater surfaces, contributing to its adhesive properties. []
Q3: What is the molecular formula and weight of the dipeptide Ser-Asp?
A3: The molecular formula of Ser-Asp is C7H12N2O6. Its molecular weight is 220.18 g/mol.
Q4: Have computational methods been used to study Ser-Asp containing peptides?
A8: While the provided articles do not extensively detail computational studies, they hint at their potential. For instance, understanding the interaction of AcSDKP with ACE at a molecular level could be facilitated by computational modeling. Furthermore, QSAR models could be developed to explore the relationship between the structure of AcSDKP analogs and their resistance to ACE degradation. [, ]
Q5: How do structural modifications of AcSDKP affect its activity and stability?
A9: Amidation of the C-terminus of AcSDKP, resulting in AcSDKP-NH2, has been shown to enhance its resistance to degradation by ACE, leading to higher plasma levels and a longer half-life compared to the native peptide. []
Q6: What strategies have been explored to improve the stability and bioavailability of Ser-Asp containing peptides?
A10: Amidation of the C-terminus is one strategy to enhance the stability of AcSDKP. The use of PEGylation, a technique involving the attachment of polyethylene glycol (PEG) chains to the peptide, could be explored to further enhance its stability, solubility, and bioavailability. []
Q7: What is known about the pharmacokinetic profile of AcSDKP?
A12: AcSDKP is rapidly degraded in vivo by ACE, resulting in a short half-life. Amidation of its C-terminus to generate AcSDKP-NH2 significantly increases its plasma half-life and area under the curve (AUC), suggesting improved pharmacokinetic properties. []
Q8: What in vitro and in vivo models have been used to study the effects of AcSDKP?
A8: Researchers have used a variety of in vitro and in vivo models to study AcSDKP, including:
- Cell culture: Cardiac fibroblasts and vascular smooth muscle cells were used to assess AcSDKP's effects on proliferation. []
- Animal models: Transgenic rats overexpressing cardiac ACE provided insights into AcSDKP's role in cardiac fibrosis. [] Mice models have been employed to investigate the peptide’s protective effects against doxorubicin-induced toxicity. []
Q9: What is known about the toxicological profile of AcSDKP?
A15: Research suggests that AcSDKP is generally well-tolerated in preclinical models. For example, in long-term bone marrow cultures, AcSDKP demonstrated reversible inhibitory effects on progenitor cells without inducing significant changes in the stromal layer or cytokine secretion. []
Q10: Are there any known biomarkers associated with the activity of Ser-Asp-containing peptides?
A17: Plasma levels of AcSDKP could serve as a potential biomarker for monitoring ACE inhibitor therapy effectiveness. [] Additionally, AcSDKP levels might correlate with the progression of certain hematologic malignancies. []
Q11: Which analytical techniques have been employed to characterize and quantify Ser-Asp-containing peptides?
A18: Several analytical techniques have been utilized, including:* High-performance liquid chromatography (HPLC): For peptide purification and separation. [, ]* Mass spectrometry: To determine peptide mass and sequence. [, ]* Enzyme-linked immunosorbent assay (ELISA): To quantify AcSDKP and its analogs. []
Q12: How have analytical methods for Ser-Asp-containing peptides been validated?
A21: The development of an enzyme immunoassay (EIA) for AcSDKP-NH2 involved assessing its specificity, sensitivity, and reproducibility. Intra-day and inter-day coefficients of variation were determined to ensure the assay's reliability. []
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